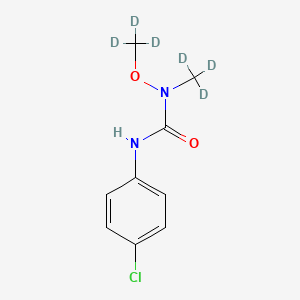

3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11ClN2O2 |

|---|---|

Molecular Weight |

220.68 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea |

InChI |

InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)/i1D3,2D3 |

InChI Key |

LKJPSUCKSLORMF-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)Cl)OC([2H])([2H])[2H] |

Canonical SMILES |

CN(C(=O)NC1=CC=C(C=C1)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6?

An In-Depth Technical Guide to 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 (Monolinuron-d6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound (Monolinuron-d6), an isotopically labeled analog of the phenylurea herbicide, Monolinuron. While the parent compound is primarily known for its role in agriculture as a selective, systemic herbicide that inhibits photosynthesis, the deuterated form serves a critical function in the laboratory.[1] Monolinuron-d6 is predominantly utilized as a high-fidelity internal standard for the quantitative analysis of Monolinuron in complex matrices by mass spectrometry.[2][]

The incorporation of six deuterium atoms into the methoxy and methyl groups creates a molecule that is chemically identical to Monolinuron but possesses a distinct, heavier mass.[] This property is paramount in modern analytical workflows, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of such stable isotope-labeled standards is the gold standard for correcting analytical variability, including matrix effects and inconsistencies in sample processing, thereby ensuring the highest degree of accuracy and precision in quantitative studies.[4] This guide will detail the physicochemical properties of Monolinuron-d6, the scientific rationale for its application, a detailed experimental protocol for its use, and the authoritative basis for these methodologies.

Part 1: Core Compound Characteristics

This compound is the deuterated form of Monolinuron. The parent compound, Monolinuron, is a selective herbicide used to control broad-leaved weeds and some annual grasses in a variety of crops.[1] Its mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex.[1][5] The key distinction of the d6 variant is the replacement of six hydrogen atoms with deuterium, which imparts a mass shift without altering its chemical behavior in an analytical system.

Physicochemical Properties

The following table summarizes the key properties of Monolinuron and its deuterated analog.

| Property | 3-(4-Chlorophenyl)-1-methoxy-1-methylurea (Monolinuron) | This compound (Monolinuron-d6) |

| IUPAC Name | 3-(4-chlorophenyl)-1-methoxy-1-methylurea[6] | 3-(4-chlorophenyl)-1-(methoxy-d3)-1-(methyl-d3)urea |

| Synonyms | Aresin, Monorotox, N'-(4-chlorophenyl)-N-methoxy-N-methylurea[6] | Monolinuron D6, Monolinuron-(methyl D3, methoxy D3)[] |

| CAS Number | 1746-81-2[1][6][7] | Not consistently assigned; specific to manufacturer. |

| Molecular Formula | C₉H₁₁ClN₂O₂[6][7] | C₉H₅D₆ClN₂O₂ |

| Molecular Weight | 214.65 g/mol [6][7] | ~220.7 g/mol |

| Appearance | White to off-white solid; colorless crystals[7][8] | Identical to parent compound. |

| Melting Point | 80 - 83 °C[1][7] | Identical to parent compound. |

| Solubility in Water | ~735 mg/L at 20-25°C[1] | Identical to parent compound. |

| Mechanism of Action | Inhibition of Photosystem II in photosynthesis[1][5] | Not applicable (used as an analytical standard). |

Part 2: Scientific Rationale: The Imperative of Isotopic Internal Standards

Expertise from the Field: Overcoming Analytical Ambiguity

In quantitative mass spectrometry, particularly when analyzing trace contaminants in complex biological or environmental matrices (e.g., food, soil, plasma), the analyte signal is often subject to unpredictable variations. This phenomenon, known as the "matrix effect," is caused by co-eluting endogenous components that either suppress or enhance the ionization of the target analyte in the mass spectrometer's source. The result is a potential for significant under- or overestimation of the true concentration.

The causal solution is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Monolinuron-d6. Herein lies the core of its utility:

-

Chemical and Physical Homology: Monolinuron-d6 is, for all practical purposes, chemically identical to the native analyte (Monolinuron). It has the same solubility, polarity, and ionization efficiency. Consequently, it co-elutes during chromatography and experiences the exact same matrix effects and extraction recovery losses as the analyte.

-

Mass Distinction: Despite this chemical similarity, its increased mass allows it to be independently detected and measured by the mass spectrometer.

-

Trustworthy Quantification: The quantification is based on the ratio of the analyte's response to the internal standard's response. Because both are affected by matrix interferences and sample preparation inconsistencies to the same degree, the ratio remains constant and directly proportional to the analyte's concentration. This ratiometric approach effectively cancels out the variability, leading to a robust, accurate, and self-validating measurement.[4] The use of a SIL-IS is a hallmark of a well-designed quantitative assay, transforming a potentially unreliable measurement into a trustworthy and reproducible result.

Part 3: Experimental Protocol: Quantification of Monolinuron in Soil

This section details a validated workflow for the analysis of Monolinuron in a soil matrix using Monolinuron-d6 as an internal standard, based on the principles of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with UPLC-MS/MS.[9][10]

Workflow Overview

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Caption: End-to-end workflow for Monolinuron analysis using a deuterated internal standard.

Step-by-Step Methodology

1. Materials and Reagents

-

Monolinuron analytical standard (≥99.5% purity)

-

Monolinuron-d6 internal standard (≥99% purity, 98 atom % D)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

50 mL and 15 mL polypropylene centrifuge tubes

2. Preparation of Solutions

-

Analyte Stock (1000 µg/mL): Accurately weigh 10 mg of Monolinuron standard and dissolve in 10 mL of acetonitrile.

-

Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of Monolinuron-d6 and dissolve in 10 mL of acetonitrile.

-

Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the Analyte Stock in blank matrix extract. Spike each level with the Internal Standard Working Solution to a final concentration of 10 ng/mL.

-

Internal Standard Working Solution (1 µg/mL): Dilute the Internal Standard Stock in acetonitrile.

3. Sample Extraction and Cleanup

-

Weigh 5.0 g (± 0.1 g) of homogenized soil into a 50 mL centrifuge tube.

-

Add 50 µL of the 1 µg/mL Internal Standard Working Solution (final concentration of 10 ng/g).

-

Add 10 mL of water and vortex for 30 seconds to hydrate the sample.

-

Add 10 mL of acetonitrile.

-

Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer a 5 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 750 mg MgSO₄ and 125 mg PSA.[9]

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 2 mL of the final supernatant to an autosampler vial for analysis.

4. UPLC-MS/MS Instrumental Conditions The following table provides typical starting conditions for the analysis. These must be optimized for the specific instrument used.

| Parameter | Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and peak shape for phenylurea herbicides. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for eluting the analyte. |

| Gradient | 5% B to 95% B over 8 minutes | Separates the analyte from matrix components. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Ionization | Electrospray Ionization, Positive Mode (ESI+) | Phenylureas ionize efficiently in positive mode, typically as [M+H]⁺. |

| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

MRM Transitions for Detection

The mass spectrometer is set to monitor specific precursor-to-product ion transitions. This is a highly selective process, ensuring that only the target compounds are measured.

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) |

| Monolinuron | 215.1 | 148.1 | 126.0[10] |

| Monolinuron-d6 | 221.1 | 154.1 | 132.0 |

Note: The d6 transitions are predicted based on the +6 Da mass shift in the precursor and corresponding fragments. These must be confirmed experimentally.

Part 4: Mechanism of Action of the Parent Compound

To provide a complete scientific context, it is important to understand the biological activity of the parent compound, Monolinuron. As a phenylurea herbicide, its primary target is the D1 quinone-binding protein within the Photosystem II (PSII) complex in plant chloroplasts.

Caption: Monolinuron blocks electron transport at the QB site of Photosystem II.

By binding to the D1 protein, Monolinuron displaces the native plastoquinone (QB) molecule. This action effectively blocks the flow of electrons, halting the light-dependent reactions of photosynthesis, which leads to oxidative stress and ultimately, cell death in susceptible plants.[1][5]

References

-

Ernst, W., & Bohme, C. (1965). The metabolism of urea herbicides in the rat. Part 1. Monuron and aresin (monolinuron). Food and Cosmetics Toxicology, 3, 789–796. Available at: [Link]

-

AERU. (n.d.). Monolinuron (Ref: HOE 002747). University of Hertfordshire. Available at: [Link]

-

dos Santos, F. N., de Pinho, G. P., & de Alvarenga, E. S. (2022). Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and safety. Food Science and Technology, 42. Available at: [Link]

-

Agilent Technologies. (2008). Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry. Agilent Application Note. Available at: [Link]

-

Nélieu, S., Kerhoas, L., & Einhorn, J. (2004). Degradation pathways of monolinuron by direct and nitrite (or nitrate) induced photolysis. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Monolinuron. PubChem Compound Database. Available at: [Link]

-

Wikipedia. (n.d.). Monolinuron. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

European Union Reference Laboratory for Pesticides. (n.d.). Validation of MRM extraction methods for high protein content pulses. EURL-Pesticides.eu. Available at: [Link]

-

Agilent Technologies. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Tandem Mass Spectrometry. Agilent Application Note. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Linuron. PubChem Compound Database. Available at: [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Application Note. Available at: [Link]

- Google Patents. (2016). CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide.

-

Compendium of Pesticide Common Names. (n.d.). monolinuron data sheet. Available at: [Link]

-

U.S. Environmental Protection Agency. (2023). Linuron. Petition for the Establishment of Tolerances for Residues in or on Alfalfa. Regulations.gov. Available at: [Link]

Sources

- 1. Monolinuron - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 4. lcms.cz [lcms.cz]

- 5. Monolinuron (Ref: HOE 002747) [sitem.herts.ac.uk]

- 6. Monolinuron | C9H11ClN2O2 | CID 15629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Linuron | C9H10Cl2N2O2 | CID 9502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fstjournal.com.br [fstjournal.com.br]

- 10. agilent.com [agilent.com]

A Senior Application Scientist's Reference on an Essential Analytical Standard

An In-Depth Technical Guide to 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, the deuterated stable isotope-labeled analogue of the herbicide Metoxuron. The primary and critical application of this compound is as an internal standard for highly accurate and precise quantification of Metoxuron in complex matrices using mass spectrometry. We will delve into its physicochemical properties, the rationale behind its isotopic labeling, its core application in isotopic dilution analysis, and a detailed protocol for its use. This document is intended to serve as an authoritative resource for scientists requiring robust analytical methodologies for phenylurea herbicides.

Introduction and Scientific Context

This compound, hereafter referred to as Metoxuron-d6, is the deuterated form of Metoxuron.[1] The parent compound, Metoxuron, is a selective, systemic phenylurea herbicide used to control broad-leaved and grass weeds in various crops by inhibiting photosynthetic electron transport at photosystem II.[2][3][4]

The significance of Metoxuron-d6 lies not in its biological activity, but in its utility as a premier analytical tool. In modern analytical chemistry, particularly for regulatory, environmental, and food safety testing, the accurate quantification of trace-level residues is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative analyses by chromatographic and mass spectrometric methods (e.g., GC-MS, LC-MS).[1][5] The incorporation of stable heavy isotopes like deuterium (²H or D) creates a compound that is chemically identical to the analyte of interest but physically distinguishable by its increased mass.[5][6] This unique property allows it to serve as a perfect proxy, enabling precise correction for variations that occur during sample preparation and instrumental analysis.[7]

Physicochemical and Isotopic Properties

The defining characteristics of Metoxuron-d6 are summarized below. The key distinction from its parent compound is the mass difference imparted by the six deuterium atoms, which is fundamental to its analytical application.

| Property | Value | Source(s) |

| Chemical Name | 3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea | [8] |

| Synonyms | Metoxuron-d6 (N,N-dimethyl-d6) | [8][9] |

| Molecular Formula | C₁₀H₇D₆ClN₂O₂ | [10] |

| Molecular Weight | 234.71 g/mol | [10][11] |

| CAS Number | 2030182-41-1 | [10][11] |

| Unlabeled CAS | 19937-59-8 | [11] |

| Appearance | White to Off-White Solid | [9] |

| Isotopic Enrichment | ≥99 atom % D | [11] |

| Isotopic Label Position | The six hydrogen atoms on the two N-methyl groups are replaced by deuterium. | [8][12] |

| Solubility | Slightly soluble in DMSO, very slightly soluble in Methanol. | [9] |

| Storage | Store at room temperature; long-term storage at 2-8°C is recommended. | [10][11] |

Significance of the d6 Label

The six deuterium atoms are strategically placed on the two N-methyl groups.[8] This position is chemically robust and not prone to hydrogen-deuterium exchange under typical analytical conditions (e.g., varying pH in a mobile phase). This stability is critical; if the labels were labile, the isotopic integrity of the standard would be compromised, rendering it useless for quantification. The +6 mass unit difference provides a clear and unambiguous separation from the native analyte's mass signal in a mass spectrometer.

Synthesis and Isotopic Labeling Overview

The industrial synthesis of the parent compound, Metoxuron, typically involves the condensation of a 3-chloro-4-methoxyphenyl precursor with a methylurea-forming reagent.[2] For the synthesis of Metoxuron-d6, this process is adapted to incorporate the deuterium labels. The key step involves the use of a deuterated building block, specifically N,N-di(methyl-d3)-carbamoyl chloride or a similar reagent, which is then reacted with 3-chloro-4-methoxyaniline. This ensures the stable d6 label is incorporated at the desired N,N-dimethyl position.

Caption: Generalized synthetic pathway for Metoxuron-d6.

Core Application: Isotopic Dilution Mass Spectrometry

The sole purpose of Metoxuron-d6 is to serve as a superior internal standard (IS) for quantification by isotopic dilution.[1][5] This technique is the cornerstone of high-fidelity quantitative mass spectrometry.

The Principle of Isotopic Dilution

The methodology is elegant and powerful. A precisely known quantity of the heavy, labeled standard (Metoxuron-d6) is added to a sample containing an unknown quantity of the native, light analyte (Metoxuron) at the very beginning of the sample preparation process.[7] From that point forward, both the standard and the analyte are treated as one. Any loss of the analyte during extraction, cleanup, or injection will be accompanied by an identical fractional loss of the standard.

The mass spectrometer does not measure absolute concentration; it measures signal intensity. By measuring the ratio of the signal intensity of the analyte to the signal intensity of the internal standard (AreaAnalyte / AreaIS), all variations in sample handling and instrument response are canceled out. This ratio is directly and linearly proportional to the concentration of the analyte.

Caption: The logic of quantification via isotopic dilution.

Why a Stable Isotope-Labeled IS is Superior

An ideal internal standard should behave identically to the analyte.[7] Metoxuron-d6 achieves this almost perfectly:

-

Co-elution: It has virtually the same chromatographic retention time as Metoxuron, meaning it exits the GC or LC column at the same moment.

-

Identical Chemical Behavior: It has the same extraction efficiency and susceptibility to degradation as the analyte.

-

Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer's source, a common problem in complex samples like soil or food extracts. This is the most critical advantage, leading to significantly improved accuracy and precision.[7][13]

Analytical Methodology and Protocol

The standard method for the analysis of Metoxuron using its deuterated internal standard is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following protocol provides a validated, field-proven workflow.

Protocol: Quantification of Metoxuron in Environmental Water Samples by LC-MS/MS

This protocol is designed for researchers aiming to quantify Metoxuron residues at parts-per-billion (ppb, or µg/L) levels.

1. Preparation of Standards and Reagents:

-

Primary Metoxuron Stock (1000 mg/L): Accurately weigh 10 mg of analytical grade Metoxuron and dissolve in 10 mL of methanol.

-

Calibration Standards (0.1 - 50 µg/L): Prepare a series of working standards by serially diluting the primary stock in a clean solvent (e.g., 50:50 methanol:water).

-

Internal Standard Stock (100 mg/L): Dissolve 1 mg of Metoxuron-d6 in 10 mL of methanol.

-

IS Spiking Solution (1 µg/L): Dilute the IS stock to a working concentration that will yield a robust signal in the final extract.

2. Sample Preparation and Extraction:

-

Sample Collection: Collect a 100 mL water sample in a clean glass container.

-

Internal Standard Spiking: Add 100 µL of the 1 µg/L IS Spiking Solution to the 100 mL sample to achieve a final concentration of 1 ng/mL (1 µg/L). Mix thoroughly.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the entire 100 mL spiked water sample onto the cartridge at a flow rate of ~5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum or nitrogen for 10 minutes.

-

Elute the analytes with 5 mL of methanol into a clean collection tube.

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water).

3. LC-MS/MS Analysis:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would run from 10% B to 95% B over 5-7 minutes.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions:

-

Metoxuron: Precursor ion [M+H]⁺ m/z 229.1 -> Product ions (e.g., m/z 72.0, m/z 156.0).[4]

-

Metoxuron-d6: Precursor ion [M+H]⁺ m/z 235.1 -> Product ions (e.g., m/z 78.0, m/z 162.0). Note: Product ions will also be shifted by +6 Da.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the quantifier and qualifier MRM transitions for Metoxuron and Metoxuron-d6.

-

Calculate the peak area ratio (AreaMetoxuron / AreaMetoxuron-d6) for each calibration standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. The curve should have a coefficient of determination (r²) > 0.99.

-

Determine the concentration of Metoxuron in the sample by interpolating its peak area ratio onto the calibration curve.

Caption: Experimental workflow for Metoxuron quantification.

Safety and Handling

While Metoxuron-d6 is typically handled in small, dilute quantities for analytical use, proper laboratory safety protocols must be followed.

-

Consult the SDS: Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for specific handling, storage, and disposal information.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Environmental Hazard: The parent compound, Metoxuron, is classified as very toxic to aquatic life with long-lasting effects.[4] Handle and dispose of the material and its containers responsibly to prevent environmental contamination.

-

Storage: Store the compound in its original, tightly sealed container under the recommended conditions to ensure its stability and isotopic purity.[10][11]

Conclusion

This compound is not merely a deuterated molecule; it is an enabling tool for high-precision science. Its role as a stable isotope-labeled internal standard allows analytical chemists to overcome the inherent challenges of sample loss and matrix interference, which are ubiquitous in environmental and food analysis. By providing a chemically identical but mass-shifted proxy for the target analyte, Metoxuron-d6 facilitates the application of the isotopic dilution method—the definitive technique for achieving the highest levels of accuracy and reliability in quantitative mass spectrometry.

References

-

Metoxuron (Ref: SAN 6915H). (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]

-

Metoxuron - Process, Application, Technology, Patent, Consultants, Company Profiles, Reports, Plant, Suppliers. (n.d.). PrimaryInfo. Retrieved from [Link]

-

Metoxuron | C10H13ClN2O2 | CID 29863. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]

-

Metoxuron-d6 (N,N-dimethyl-d6). (n.d.). ESSLAB. Retrieved from [Link]

-

Monolinuron | C9H11ClN2O2 | CID 15629. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Analytical methods for human biomonitoring of pesticides. A review. (2018). ScienceDirect. Retrieved from [Link]

-

monolinuron data sheet. (n.d.). Compendium of Pesticide Common Names. Retrieved from [Link]

-

An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. (2012). PMC, PubMed Central. Retrieved from [Link]

-

Residual Analysis of Insecticides in Pomegranate Using GC-μECD or HPLC-UVD. (2012). ResearchGate. Retrieved from [Link]

-

Why do toxicologists need an internal standard?. (n.d.). Chiron.no. Retrieved from [Link]

-

An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. (2018). Semantic Scholar. Retrieved from [Link]

-

Synthesis Business Unit. (n.d.). Institute of Isotopes Co., Ltd. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metoxuron (Ref: SAN 6915H) [sitem.herts.ac.uk]

- 3. primaryinfo.com [primaryinfo.com]

- 4. Metoxuron | C10H13ClN2O2 | CID 29863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis Business Unit - Institute of Isotopes [izotop.hu]

- 7. chiron.no [chiron.no]

- 8. Metoxuron-d6 (N,N-dimethyl-d6) | LGC Standards [lgcstandards.com]

- 9. Metoxuron-d6 (N,N-dimethyl-d6) | 2030182-41-1 [amp.chemicalbook.com]

- 10. clearsynth.com [clearsynth.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. Metoxuron-d6 (N,N-dimethyl-d6) | LGC Standards [lgcstandards.com]

- 13. lcms.cz [lcms.cz]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

Introduction: The Role of Isotopic Labeling in Modern Analytical Sciences

In the landscape of quantitative analysis, particularly in complex matrices such as those encountered in drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled internal standards (SIL-IS) is paramount for achieving the highest levels of accuracy and precision.[1] 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6, the deuterated analog of the herbicide Monolinuron, serves as an exemplary internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses.[2] The incorporation of six deuterium atoms provides a distinct mass shift from the unlabeled analyte, allowing for precise quantification while maintaining nearly identical physicochemical properties, which is the hallmark of an ideal internal standard.[3]

This technical guide provides a comprehensive overview of the synthetic route to this compound and the analytical techniques for its thorough characterization. The methodologies presented are grounded in established chemical principles and are designed to be self-validating, ensuring the production of a high-purity, well-characterized standard for research and development applications.

Synthetic Strategy: A Convergent Approach

The synthesis of this compound is most efficiently achieved through a convergent synthesis pathway. This strategy involves the preparation of two key intermediates, 4-chlorophenyl isocyanate and N,O-bis(trideuteromethyl)hydroxylamine (N,O-dimethylhydroxylamine-d6), followed by their coupling to form the final product. This approach allows for the independent synthesis and purification of the precursors, ensuring a high-quality final product.

Figure 1: A schematic overview of the synthetic workflow for this compound.

Part 1: Synthesis of N,O-bis(trideuteromethyl)hydroxylamine Hydrochloride (d6-Hydroxylamine HCl)

The critical deuterated precursor is N,O-bis(trideuteromethyl)hydroxylamine. A practical approach to its synthesis involves the deuteromethylation of hydroxylamine.[4]

Causality of Experimental Choices:

-

Starting Material: Hydroxylamine hydrochloride is a stable and commercially available starting material.

-

Deuterated Methylating Agent: A deuterated methylating agent such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) is used to introduce the six deuterium atoms. The choice of agent can influence reaction conditions and byproducts. For this guide, we will consider deuterated methyl tosylate (TsOCD₃) for its high reactivity and ease of handling.[5]

-

Protecting Groups: To control the methylation and prevent the formation of multiple products, a protecting group strategy can be employed. However, a direct methylation under controlled conditions is also feasible.[4]

-

Base: A non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the hydroxylamine, facilitating its reaction with the deuterated methylating agent.

-

Solvent: An aprotic polar solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is suitable for this reaction, as it dissolves the reactants and does not participate in the reaction.

Experimental Protocol: Synthesis of d6-Hydroxylamine HCl

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with hydroxylamine hydrochloride.

-

Suspension: Anhydrous THF is added to create a suspension.

-

Deprotonation: The flask is cooled in an ice bath, and sodium hydride (60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0°C for 30 minutes and then at room temperature for 1 hour.

-

Deuteromethylation: The reaction is cooled back to 0°C, and a solution of deuterated methyl tosylate (TsOCD₃) in anhydrous THF is added dropwise via the dropping funnel.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. The progress is monitored by thin-layer chromatography (TLC) or GC-MS.

-

Workup: The reaction is carefully quenched with water and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification and Salt Formation: The crude product is purified by distillation or column chromatography. The purified N,O-bis(trideuteromethyl)hydroxylamine is then dissolved in diethyl ether and treated with a solution of HCl in ether to precipitate the hydrochloride salt, which is collected by filtration and dried under vacuum.

Part 2: Synthesis of 4-Chlorophenyl Isocyanate

4-Chlorophenyl isocyanate is a key electrophile in this synthesis. It can be prepared from 4-chloroaniline and a phosgene equivalent.

Causality of Experimental Choices:

-

Phosgene Equivalent: Due to the high toxicity of phosgene gas, a safer alternative such as triphosgene (bis(trichloromethyl) carbonate) is preferred.[6]

-

Base: A non-nucleophilic base, such as triethylamine, is used to neutralize the HCl generated during the reaction.

-

Solvent: An inert aprotic solvent like toluene or dichloromethane is used.

Experimental Protocol: Synthesis of 4-Chlorophenyl Isocyanate

-

Reaction Setup: A solution of 4-chloroaniline in dry toluene is prepared in a three-necked flask under a nitrogen atmosphere.

-

Addition of Triphosgene: A solution of triphosgene in dry toluene is added dropwise at 0°C.

-

Reaction: The mixture is slowly heated to reflux and maintained at this temperature until the reaction is complete (monitored by IR spectroscopy, watching for the disappearance of the N-H stretch of the aniline and the appearance of the isocyanate peak around 2270 cm⁻¹).

-

Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude 4-chlorophenyl isocyanate is then purified by vacuum distillation.[7][8]

Part 3: Coupling Reaction and Formation of this compound

The final step is the nucleophilic addition of the deuterated hydroxylamine to the isocyanate.

Causality of Experimental Choices:

-

Reaction Type: The reaction between an isocyanate and an amine (or hydroxylamine) to form a urea is a well-established and high-yielding transformation.[9][10]

-

Base: The d6-hydroxylamine hydrochloride is neutralized in situ using a non-nucleophilic base like triethylamine to liberate the free hydroxylamine for the reaction.

-

Solvent: An aprotic solvent such as dichloromethane or THF is suitable.

Experimental Protocol: Synthesis of the Final Product

-

Reaction Setup: N,O-bis(trideuteromethyl)hydroxylamine hydrochloride is suspended in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Neutralization: The suspension is cooled to 0°C, and triethylamine is added dropwise. The mixture is stirred for 30 minutes at this temperature.

-

Addition of Isocyanate: A solution of 4-chlorophenyl isocyanate in anhydrous dichloromethane is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or LC-MS).

-

Workup: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The ¹H NMR spectrum of the deuterated compound will be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the N-methyl and O-methyl protons will be absent. The aromatic protons on the 4-chlorophenyl ring will remain, typically appearing as two doublets.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling and will be significantly less intense than the protonated carbons.

-

²H NMR: A deuterium NMR spectrum can be acquired to confirm the presence and location of the deuterium atoms.

Predicted NMR Data:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.5 (m, 4H) | 120 - 135 |

| C=O | - | ~155 |

| N-CD₃ | Absent | ~30 (m) |

| O-CD₃ | Absent | ~60 (m) |

Note: Predicted chemical shifts are based on data for similar phenylurea compounds and may vary slightly.[11][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, confirming the elemental composition and the incorporation of six deuterium atoms. The expected molecular weight of the d6 compound is approximately 6 Da higher than the non-deuterated analog.

-

Fragmentation Pattern: The fragmentation pattern in MS/MS can provide further structural confirmation. The presence of deuterium can influence the fragmentation pathways.[15][16][17]

Predicted Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₉H₅D₆ClN₂O₂ |

| Monoisotopic Mass | ~220.088 g/mol |

| Expected [M+H]⁺ | ~221.095 |

Note: The exact mass will depend on the precise isotopic masses of the elements.

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the chemical purity of the final compound. A purity of >98% is typically required for an analytical standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms that the major peak in the chromatogram corresponds to the desired deuterated compound.

Conclusion

The synthesis and characterization of this compound require a systematic and well-documented approach. The synthetic strategy outlined in this guide, based on the coupling of two key intermediates, provides a reliable method for obtaining this valuable internal standard. Thorough characterization using NMR, MS, and HPLC is crucial to ensure the identity, purity, and isotopic enrichment of the final product, thereby guaranteeing its suitability for high-precision quantitative analytical applications.

References

-

Zahedkargaran, H., & Smith, L. R. (2018). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education, 95(11), 2063–2067. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2025). [Link]

-

myadlm.org. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). [Link]

-

Spectroscopy Online. Hydrogen–Deuterium Exchange Mass Spectrometry. (2013). [Link]

-

van den Broek, I., & Sparidans, R. W. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 4(8), 983-987. [Link]

-

Jünger, M. A., et al. (2019). Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag. Analytical and Bioanalytical Chemistry, 411(23), 5965–5976. [Link]

-

Matich, A. J., et al. (2011). Mass spectral fragmentation patterns of the deuterated and nondeuterated pyranoid and furanoid linalool oxides synthesized as analytical standards. Journal of agricultural and food chemistry, 59(10), 5509-5517. [Link]

-

PubChem. Phenylurea. [Link]

-

Li, Y., et al. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current medicinal chemistry, 30(36), 4096–4129. [Link]

-

Liu, Z., Ren, X., & Wang, P. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 45(3-4), 267-270. [Link]

-

ResearchGate. A practical synthesis of deuterated methylamine and dimethylamine. (2021). [Link]

- Google Patents.

-

ResearchGate. Substituted Ureas. Methods of Synthesis and Applications. (2025). [Link]

- Google Patents. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. (2013).

-

Cole-Parmer. Material Safety Data Sheet - 4-Chlorophenyl isocyanate. [Link]

-

Gunanathan, C., & Milstein, D. (2015). Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. Organic letters, 18(1), 108-111. [Link]

-

PubChem. 4-Chlorophenyl Isocyanate. [Link]

-

National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). [Link]

-

ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. (2025). [Link]

-

White Rose Research Online. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. (2022). [Link]

-

Organic Syntheses. o-TOLYL ISOCYANIDE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chlorophenyl Isocyanate in Advanced Pesticide Formulations. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Phenylurea(64-10-8) 1H NMR [m.chemicalbook.com]

- 14. N-ACETYL-N'-PHENYLUREA(102-03-4) 13C NMR [m.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

Deuterated Monolinuron Analytical Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of deuterated monolinuron as an analytical standard. It delves into the fundamental principles of its application, particularly the use of stable isotope-labeled internal standards in quantitative mass spectrometry. This document offers a detailed exploration of the synthesis, characterization, and practical application of deuterated monolinuron, equipping researchers with the necessary knowledge for its effective implementation in analytical workflows. The guide emphasizes scientific integrity, providing detailed, field-proven insights and methodologies to ensure accuracy and reproducibility in experimental outcomes.

The Imperative for Isotopic Labeling in Quantitative Analysis

Quantitative analysis, especially when performed using liquid chromatography-mass spectrometry (LC-MS), is susceptible to several sources of variability that can compromise accuracy and reproducibility.[1] These challenges include matrix effects, inconsistencies in sample preparation, and instrumental drift.[1] To mitigate these issues, an internal standard (IS) is incorporated into the analytical workflow.[1] An ideal internal standard closely mimics the physicochemical behavior of the analyte.[1]

Stable isotope-labeled (SIL) internal standards, such as deuterated monolinuron, are the gold standard in mass spectrometry-based bioanalysis.[2][3] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of hydrogen atoms with deuterium.[4] This subtle modification allows for differentiation by the mass spectrometer while ensuring that the SIL standard and the analyte exhibit nearly identical behavior during sample extraction, chromatography, and ionization.[2][5] This co-elution and analogous behavior compensate for variations in the analytical process, leading to highly accurate and precise quantification.[6]

Physicochemical Characteristics of Deuterated Monolinuron

| Property | Value | Reference |

| Chemical Name | 3-(4-chlorophenyl)-1-methoxy-1-methylurea-d3 | [7] |

| Molecular Formula | C9H8D3ClN2O2 | [8] (modified) |

| Molecular Weight | Approx. 217.67 g/mol | [8] (modified) |

| Appearance | Colorless crystals or white powder | [8] |

| Solubility | Readily soluble in methanol, acetone, and other organic solvents. Moderately soluble in water. | [8] |

Synthesis and Characterization: Ensuring Standard Integrity

The synthesis of deuterated monolinuron involves the introduction of deuterium atoms at specific, non-exchangeable positions within the molecule to ensure the stability of the label.[9] A common synthetic approach involves using deuterated starting materials or reagents in a controlled chemical reaction.[9][10]

Diagram: Generalized Synthetic Workflow

Caption: From synthesis to certified standard.

Essential Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure and the precise location of the deuterium labels. The absence of proton signals at the deuterated positions is a key indicator of successful labeling.

-

Mass Spectrometry (MS): Verifies the molecular weight and determines the isotopic purity of the standard. High isotopic enrichment (typically ≥98%) is crucial for accurate quantification.[4]

-

High-Performance Liquid Chromatography (HPLC): Assesses the chemical purity of the standard. A single, sharp chromatographic peak indicates a high degree of purity.

Application in Quantitative Analysis: A Step-by-Step Protocol

Deuterated monolinuron is primarily used as an internal standard for the quantification of monolinuron in various matrices, including environmental and biological samples.[11][12] The following protocol outlines a typical workflow for LC-MS/MS analysis.

Diagram: Analytical Workflow for Monolinuron Quantification

Caption: Streamlined workflow for accurate quantification.

Detailed Experimental Protocol:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of deuterated monolinuron in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a separate stock solution of non-labeled monolinuron.

-

From these stock solutions, prepare working solutions at lower concentrations for spiking into calibration standards and samples.

-

-

Preparation of Calibration Curve:

-

Create a series of calibration standards by spiking known amounts of the non-labeled monolinuron working solution into a blank matrix.

-

Add a constant amount of the deuterated monolinuron internal standard working solution to each calibration standard.

-

-

Sample Preparation:

-

To an unknown sample, add the same constant amount of the deuterated monolinuron internal standard as was added to the calibration standards.[1]

-

Perform an appropriate extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and internal standard from the sample matrix.[13]

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples and calibration standards into an LC-MS/MS system.

-

Employ a chromatographic method that provides good separation and peak shape for both monolinuron and its deuterated analog.

-

Utilize multiple reaction monitoring (MRM) mode on the mass spectrometer to detect specific precursor-product ion transitions for both the analyte and the internal standard.

-

-

Data Processing and Quantification:

-

For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of monolinuron in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Self-Validating Systems and Trustworthiness

The use of a deuterated internal standard creates a self-validating system for each sample.[1] Because the analyte and the internal standard are affected in the same way by variations in the analytical process, the ratio of their signals remains constant and directly proportional to the analyte's concentration.[1] This inherent correction for experimental variability enhances the trustworthiness and robustness of the analytical method.[2]

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry - Benchchem. (n.d.).

- Absorptiometric determination of monolinuron in herbicide formulations - Analyst (RSC Publishing). (n.d.).

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).

- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8).

- Deuterated internal standards and bioanalysis by AptoChem. (n.d.).

- Direct determination of monolinuron, linuron and chlorbromuron residues in potato samples by gas chromatography with nitrogen-phosphorus detection - PubMed. (n.d.).

- Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers - National Institute of Standards and Technology. (n.d.).

- Analytical Chemistry - DergiPark. (n.d.).

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.).

- Designing Stable Isotope Labeled Internal Standards - Acanthus Research. (2022, January 11).

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. (n.d.).

- Principles and Characteristics of Isotope Labeling - Creative Proteomics. (n.d.).

- Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed. (2025, August 21).

- Monolinuron | C9H11ClN2O2 | CID 15629 - PubChem - NIH. (n.d.).

- Analytical methods for human biomonitoring of pesticides. A review. (n.d.).

- Monolinuron - Accurate Residue Analysis Standards. (n.d.).

- III Analytical Methods. (n.d.).

- Monolinuron | CAS 1746-81-2 - LGC Standards. (n.d.).

- CN118955232A - A method for synthesizing deuterated aromatic compounds - Google Patents. (n.d.).

- Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group. (2014, February 27).

- Effective Synthesis of Deuterated n-Octylamine and Its Analogues - EPJ Web of Conferences. (n.d.).

- WO2017045648A1 - Preparation method for deuterated compound - Google Patents. (n.d.).

- Monolinuron (Ref: HOE 002747) - AERU - University of Hertfordshire. (n.d.).

- NMR Deuterated Solvent Properties Reference Chart - Sigma-Aldrich. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. Monolinuron | CAS 1746-81-2 | LGC Standards [lgcstandards.com]

- 8. Monolinuron | C9H11ClN2O2 | CID 15629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Direct determination of monolinuron, linuron and chlorbromuron residues in potato samples by gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hh-ra.org [hh-ra.org]

- 13. env.go.jp [env.go.jp]

3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 CAS number

An In-depth Technical Guide on 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

Abstract

This technical guide provides a comprehensive overview of this compound (Monolinuron-d6), the deuterated stable isotope-labeled analog of the herbicide Monolinuron. The primary application of this compound is as an internal standard for highly accurate and precise quantification of Monolinuron in complex matrices using mass spectrometry. This document delves into the foundational principles of stable isotope dilution analysis, outlines detailed protocols for synthesis and application, and presents the physicochemical properties and metabolic context of the parent compound. It is intended for researchers, analytical chemists, and professionals in environmental science and drug development who require robust and reliable quantitative methodologies.

Chemical Identity and Physicochemical Properties

This compound is the deuterated form of Monolinuron, a phenylurea herbicide.[1] The "d6" designation typically signifies the replacement of six hydrogen atoms with deuterium atoms, most commonly on the N-methyl and O-methyl groups, to provide a distinct mass shift for mass spectrometric analysis. The CAS Number for the parent compound, Monolinuron, is 1746-81-2.[2][3][4][5] A specific, universally registered CAS number for the d6-labeled variant is not consistently cited in public databases, as is common for many stable isotope-labeled compounds which are often produced in smaller batches by specialized chemical suppliers.

The properties of the parent compound are crucial for developing analytical methods for both the analyte and its labeled standard.

| Property | 3-(4-Chlorophenyl)-1-methoxy-1-methylurea (Monolinuron) | This compound (Monolinuron-d6) | Source(s) |

| CAS Number | 1746-81-2 | Not consistently available | [2][3][4][5] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | C₉H₅D₆ClN₂O₂ | [2][3][5] |

| Molecular Weight | 214.65 g/mol | Approx. 220.7 g/mol | [2][3][4][5] |

| IUPAC Name | 3-(4-chlorophenyl)-1-methoxy-1-methylurea | 3-(4-chlorophenyl)-1-(methoxy-d3)-1-(methyl-d3)urea | [2][3] |

| Appearance | Colorless to white crystalline solid | Identical to parent compound | [5] |

| Melting Point | 80-83 °C | Identical to parent compound | [4][5] |

| Water Solubility | 735 mg/L at 20-25 °C | Identical to parent compound | [4] |

| Organic Solubility | Soluble in acetone, methanol, and toluene | Identical to parent compound | [4] |

The Critical Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. However, several factors can introduce variability, including sample loss during extraction, fluctuations in instrument response, and matrix effects where co-eluting compounds suppress or enhance the ionization of the target analyte.[6]

A deuterated internal standard (IS) is the gold standard for mitigating these issues.[6][7][8] Because it is chemically identical to the analyte, a deuterated IS co-elutes during chromatography, experiences the same extraction efficiency, and is affected by matrix effects in the same way as the non-labeled analyte.[9] However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to every sample, calibrator, and quality control, the ratio of the analyte's signal to the standard's signal is used for quantification. This ratio remains constant even if sample loss or signal suppression occurs, leading to highly reliable and reproducible results.[7]

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Synthesis and Characterization Protocols

Synthesis of Monolinuron-d6

The synthesis of deuterated phenylureas can be adapted from established methods for their non-labeled counterparts.[10] The key step is the use of a deuterated precursor. The following protocol describes a viable route.

Reaction: 4-chlorophenyl isocyanate + N-methoxy-N-methylamine-d6 → this compound

Step-by-Step Protocol:

-

Precursor Synthesis (if needed): Prepare N-methoxy-N-methylamine-d6 by reacting hydroxylamine with deuterated methyl iodide (CD₃I), followed by another methylation step with CD₃I. This step requires careful handling of volatile and reactive reagents.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 4-chlorophenyl isocyanate (1.0 equivalent) in anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Addition of Amine: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-methoxy-N-methylamine-d6 (1.1 equivalents) in the same anhydrous solvent dropwise over 30 minutes with constant stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the isocyanate starting material is consumed.

-

Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white crystalline solid.

Quality Control and Characterization

The identity, purity, and isotopic enrichment of the synthesized standard must be rigorously confirmed.

-

Structural Verification (¹H-NMR & ¹³C-NMR): Nuclear Magnetic Resonance spectroscopy confirms the chemical structure. In the ¹H-NMR spectrum of Monolinuron-d6, the signals corresponding to the N-methyl and O-methyl protons should be absent, confirming successful deuteration.

-

Isotopic Enrichment & Purity (LC-MS): High-resolution mass spectrometry is used to determine the exact mass, confirming the molecular formula. It is also used to assess the isotopic enrichment (typically >98%) and chemical purity by analyzing the relative abundance of the d6 species compared to d0 to d5 variants.

Validated Workflow: Quantification of Monolinuron in Environmental Samples

This section provides a detailed protocol for the analysis of Monolinuron in a water sample using Monolinuron-d6 as an internal standard.

Experimental Protocol: Solid-Phase Extraction (SPE)

-

Sample Preparation: Collect a 100 mL water sample. Spike with 100 µL of a 1 µg/mL Monolinuron-d6 internal standard solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering polar compounds.

-

Elution: Elute the analyte and internal standard from the cartridge with 10 mL of ethyl acetate.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of 50:50 methanol:water for LC-MS/MS analysis.

Caption: Solid-Phase Extraction (SPE) workflow for water sample cleanup.

LC-MS/MS Instrumental Parameters

Accurate detection requires an optimized method using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the standard.

| Parameter | Setting |

| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 8 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

Mass Spectrometry MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Monolinuron | 215.1 | 126.0 | 20 |

| Monolinuron (Quantifier) | 215.1 | 58.1 | 25 |

| Monolinuron-d6 (IS) | 221.1 | 126.0 | 20 |

| Monolinuron-d6 (Quantifier) | 221.1 | 62.1 | 25 |

Note: Specific m/z values and collision energies should be optimized empirically on the instrument used.

Metabolic Fate of the Parent Compound

Understanding the metabolism of Monolinuron is essential in toxicological and environmental fate studies. The primary metabolic pathways in both plants and animals involve enzymatic modification of the urea side chain.[11] The main reactions are N-demethylation and N-demethoxylation, followed by hydroxylation of the aromatic ring.[12] These transformations result in more polar metabolites that are more easily excreted. The use of a stable-labeled internal standard is critical for accurately tracking the decline of the parent compound in the presence of these various metabolites.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monolinuron | C9H11ClN2O2 | CID 15629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Monolinuron (Ref: HOE 002747) [sitem.herts.ac.uk]

- 4. Monolinuron - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]

- 11. Metobromuron | C9H11BrN2O2 | CID 18290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isotopic Labeling of Phenylurea Herbicides

Introduction

Phenylurea herbicides are a significant class of agricultural chemicals used for pre- and post-emergence weed control in a variety of crops.[1][2] Their mode of action involves the inhibition of photosynthesis at the photosystem II level.[1] Given their widespread use, understanding their environmental fate, metabolism in target and non-target organisms, and potential toxicological effects is of paramount importance.[2][3][4] Isotopic labeling is a powerful and indispensable technique that allows researchers to trace the journey of these herbicides through various biological and environmental systems with high precision and sensitivity.[5][6]

This technical guide provides a comprehensive overview of the isotopic labeling of phenylurea herbicides, designed for researchers, scientists, and professionals in drug development and environmental science. We will delve into the core principles of isotopic labeling, explore synthetic methodologies for introducing stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the phenylurea scaffold, and discuss the critical applications of these labeled compounds in modern analytical studies.

The primary advantage of using isotopically labeled compounds lies in their ability to be distinguished from their unlabeled counterparts by mass spectrometry (MS) without significantly altering their chemical and physical properties.[6] This allows for their use as ideal internal standards in quantitative analysis, enabling accurate and precise measurements even in complex matrices like soil, water, and biological tissues.[7][8] Furthermore, labeled herbicides are invaluable tools for elucidating metabolic pathways, identifying novel metabolites, and studying the mechanisms of degradation in various environmental compartments.[3][4][9]

This guide will provide not only the "how" but also the "why" behind the experimental choices, grounding the protocols in established scientific principles and authoritative literature.

The Strategic Importance of Isotopic Labeling in Phenylurea Herbicide Research

The decision to employ isotopic labeling in the study of phenylurea herbicides is driven by the need for unambiguous and highly sensitive analytical methods. Here are the key areas where this technique provides unparalleled advantages:

-

Quantitative Analysis (Isotope Dilution Mass Spectrometry): One of the most critical applications is in isotope dilution mass spectrometry (IDMS). By adding a known amount of an isotopically labeled analog of the target herbicide to a sample, it serves as an internal standard that experiences the same extraction, derivatization, and ionization efficiencies as the analyte. This approach corrects for matrix effects and sample loss during workup, leading to highly accurate and precise quantification, even at trace levels.[7][8]

-

Metabolism and Degradation Studies: Understanding how phenylurea herbicides are broken down in plants, animals, and microorganisms is crucial for assessing their environmental impact and potential for bioaccumulation.[9] Labeled compounds allow researchers to track the transformation of the parent herbicide into its various metabolites. By analyzing the mass shifts in the resulting products, the metabolic fate can be meticulously mapped out.[3][4]

-

Environmental Fate and Transport: Isotopically labeled herbicides are instrumental in studying their movement and persistence in soil and water systems.[1][2] Researchers can trace the leaching of these compounds through soil columns, their uptake by plants, and their degradation under different environmental conditions.

-

Mechanism of Action Studies: While the primary mode of action is known, subtle aspects of the interaction with the target protein and potential off-target effects can be investigated using labeled compounds.

Choosing the Right Isotope

The choice of isotope for labeling depends on the specific research question:

-

Deuterium (²H or D): Deuterium labeling is often synthetically more accessible and cost-effective. It is widely used for creating internal standards for mass spectrometry. However, the potential for H/D exchange under certain conditions and the possibility of a kinetic isotope effect (where the C-D bond is stronger than the C-H bond, potentially slowing down metabolism at the labeled site) must be considered.[6][10]

-

Carbon-13 (¹³C): ¹³C is a stable and non-radioactive isotope. ¹³C-labeled compounds are excellent internal standards and are particularly useful for metabolic studies where the carbon skeleton of the molecule is of interest. The synthesis of ¹³C-labeled compounds can be more complex and expensive.[11][12]

-

Nitrogen-15 (¹⁵N): Since the urea functional group is central to this class of herbicides, ¹⁵N labeling provides a direct way to trace the fate of the nitrogen atoms. This is particularly valuable for studying the cleavage of the urea linkage and the formation of aniline derivatives, which are common degradation products.[13][14][15]

Synthetic Methodologies for Isotopic Labeling

The synthesis of isotopically labeled phenylurea herbicides generally involves the reaction of a substituted phenyl isocyanate with an isotopically labeled amine or the reaction of a substituted aniline with an isotopically labeled isocyanate.

General Synthetic Scheme

The most common and versatile method for synthesizing phenylurea herbicides is the reaction between a substituted phenyl isocyanate and a dialkylamine. For isotopic labeling, either the isocyanate or the amine can be labeled.

Caption: General reaction for the synthesis of isotopically labeled phenylurea herbicides.

Protocol 1: Synthesis of Deuterium-Labeled Diuron (Diuron-d₆)

This protocol describes the synthesis of Diuron labeled with six deuterium atoms on the two methyl groups. This is a common internal standard for the quantification of Diuron. A patented method describes reacting a substituted phenyl compound with D6-dimethylamine salt in the presence of an organic base.[8][16]

Materials:

-

3,4-Dichlorophenyl isocyanate

-

Dimethylamine-d₆ hydrochloride

-

Triethylamine

-

Anhydrous acetonitrile

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Step-by-Step Methodology:

-

Preparation of Dimethylamine-d₆ free base: In a round-bottom flask, dissolve dimethylamine-d₆ hydrochloride in a minimal amount of water. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide to liberate the free amine. The free amine can be extracted into an organic solvent like diethyl ether and dried over anhydrous potassium carbonate. Caution: Dimethylamine is a gas at room temperature and should be handled in a well-ventilated fume hood. A more convenient approach described in the patent literature involves the in-situ generation of the free amine from its salt using an organic base.[8][16]

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichlorophenyl isocyanate in anhydrous acetonitrile.

-

Addition of Amine: Slowly add a solution of dimethylamine-d₆ (generated in situ from its hydrochloride salt with triethylamine) in anhydrous acetonitrile to the isocyanate solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted starting materials and byproducts.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Diuron-d₆.

-

Characterization: Confirm the identity and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of ¹³C- and ¹⁵N-Labeled Phenylurea Herbicides

The synthesis of ¹³C- and ¹⁵N-labeled phenylurea herbicides can be achieved by using appropriately labeled starting materials. For instance, ¹³C-labeled carbon dioxide can be used to synthesize ¹³C-labeled isocyanates, or ¹⁵N-labeled ammonia can be a precursor for ¹⁵N-labeled amines or isocyanates.[11][17] A method for synthesizing ¹⁴C-labeled ureas starting from ¹⁴CO₂ has been described, which can be adapted for ¹³C.[18]

Conceptual Workflow for ¹⁵N-Labeling:

Caption: Conceptual workflow for the synthesis of ¹⁵N-labeled phenylurea herbicides.

While the direct synthesis from labeled precursors is common, more advanced techniques for late-stage isotopic labeling are emerging, which can be more efficient for complex molecules.

Analytical Applications of Isotopically Labeled Phenylurea Herbicides

The true power of isotopically labeled phenylurea herbicides is realized in their application in sophisticated analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS).

Quantitative Analysis using LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the state-of-the-art technique for the determination of phenylurea herbicides in various matrices.[7][19][20] The use of isotopically labeled internal standards is crucial for achieving the required sensitivity and accuracy for regulatory compliance and research purposes.

Experimental Workflow for Quantitative Analysis:

Caption: Experimental workflow for the quantitative analysis of phenylurea herbicides using an isotopically labeled internal standard.

Key Parameters for LC-MS/MS Method Development:

| Parameter | Typical Conditions | Rationale |

| Chromatographic Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) | Provides good separation for moderately polar compounds like phenylurea herbicides.[19] |

| Mobile Phase | Gradient of water and methanol or acetonitrile with formic acid or ammonium formate | Ensures efficient elution and ionization. |

| Ionization Source | Electrospray Ionization (ESI), positive mode | Phenylureas readily form protonated molecules [MH]⁺.[19][20] |

| MS/MS Transitions | Specific precursor-to-product ion transitions for each analyte and its labeled internal standard | Provides high selectivity and sensitivity for quantification. |

Metabolite Identification and Structural Elucidation

Isotopically labeled herbicides are invaluable for identifying and structurally characterizing metabolites. The labeled compound and its metabolites will exhibit a characteristic mass shift and often a distinct isotopic pattern in the mass spectrum, making them easily distinguishable from endogenous matrix components.

Common metabolic transformations of phenylurea herbicides include N-demethylation, N-demethoxylation, and hydroxylation of the phenyl ring or alkyl substituents.[9] For example, the metabolism of isoproturon in the aquatic plant Ceratophyllum demersum has been shown to produce monodesmethyl- and didesmethyl-isoproturon, as well as hydroxylated derivatives.[21]

Data Presentation: Common Metabolites of Phenylurea Herbicides

| Parent Herbicide | Common Metabolites | Metabolic Pathway |

| Diuron | N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU), 3,4-dichloroaniline | N-demethylation |

| Isoproturon | Monodesmethyl-isoproturon, Didesmethyl-isoproturon, Hydroxylated isoproturon | N-demethylation, Hydroxylation[9] |

| Linuron | N-(3,4-dichlorophenyl)-N-methoxyurea, N-(3,4-dichlorophenyl)urea, 3,4-dichloroaniline | N-demethylation, N-demethoxylation |

Conclusion

Isotopic labeling is a cornerstone of modern research on phenylurea herbicides. The ability to synthesize and utilize deuterium, ¹³C, and ¹⁵N-labeled analogs provides researchers with powerful tools to conduct highly accurate quantitative studies, elucidate complex metabolic and environmental degradation pathways, and ultimately gain a deeper understanding of the behavior of these important agricultural chemicals. The methodologies and applications outlined in this guide serve as a foundational resource for scientists dedicated to advancing our knowledge in environmental science, toxicology, and drug development. The continued innovation in synthetic chemistry and analytical instrumentation will undoubtedly expand the utility of isotopically labeled compounds in this critical field of study.

References

- Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water - PubMed. (n.d.).

- Quantification of Atrazine, Phenylurea, and Sulfonylurea Herbicide Metabolites in Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed. (n.d.).

- CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled ... - Google Patents. (n.d.).

- CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label - Google Patents. (n.d.).

- High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils | Request PDF - ResearchGate. (n.d.).

- Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of Triazine and Phenylurea - DTIC. (n.d.).

- Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry - ResearchGate. (n.d.).

- Effects and metabolism of the phenylurea herbicide isoproturon in the submerged macrophyte Ceratophyllum demersum L. - CORE. (n.d.).

- Phenylurea Herbicides - ResearchGate. (n.d.).

- Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp - PubMed. (n.d.).

- Intramolecular carbon and nitrogen isotope analysis by quantitative dry fragmentation of the phenylurea herbicide isoproturon in a combined injector/capillary reactor prior to GC separation - PubMed. (2007).

- 13C Labeled Compounds - Isotope Science / Alfa Chemistry. (n.d.).

- Effects and metabolism of the phenylurea herbicide isoproturon in the submerged macrophyte Ceratophyllum demersum L. | Journal of Applied Botany and Food Quality. (2012).

- CN102675018B - Method for preparing deuterated diphenylurea - Google Patents. (n.d.).

- Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PubMed Central. (2022).